
N-(2-Methoxy-6-methylphenyl)acetamide
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Overview
Description
N-(2-Methoxy-6-methylphenyl)acetamide (CAS: 93-26-5) is an acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₉H₁₁NO₂ (molar mass: 165.19 g/mol), and it exists as a crystalline solid with a melting point of 70–74°C . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural Analogues and Substituent Effects
The biological and physicochemical properties of acetamides are highly dependent on substituent groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Position and Bioactivity: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound contrasts with electron-withdrawing groups (e.g., -Cl) in herbicidal analogues like metolachlor.
- Pharmacological Activity: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) demonstrated anti-cancer activity against multiple cell lines (HCT-1, MCF-7) due to the sulfonyl-piperidinylquinazoline moiety, which enhances DNA intercalation .
- Solubility: Aliphatic derivatives like N-(6-Aminohexyl)acetamide exhibit water solubility due to the primary amine group, whereas aromatic acetamides (e.g., this compound) are more lipophilic .
Metabolic and Toxicological Comparisons
Table 2: Metabolic Pathways and Enzyme Interactions
Key Observations:
- Metabolic Activation: Chloroacetamides (e.g., metolachlor) undergo oxidative metabolism to form reactive intermediates like CMEPA, which are implicated in carcinogenicity. This compound lacks chlorine, reducing the likelihood of forming toxic quinone imines .
- Species Differences : Human liver microsomes metabolize chloroacetamides less efficiently than rats, highlighting interspecies variability in toxicity risks .
Physicochemical Property Comparisons
Key Observations:
- Lipophilicity vs. Hydrophilicity: Aromatic acetamides (e.g., this compound) are suited for lipid-rich environments, while aliphatic derivatives (e.g., N-(6-Aminohexyl)acetamide) are ideal for aqueous systems .
Properties
CAS No. |
50868-76-3 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-9(13-3)10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) |
InChI Key |
ZYZWYHGRKKVOBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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